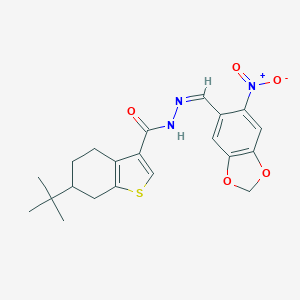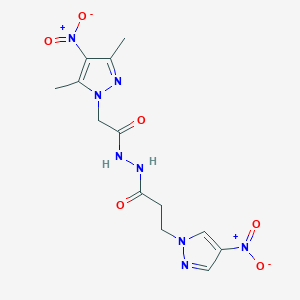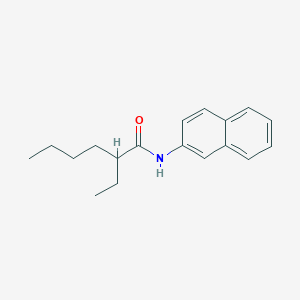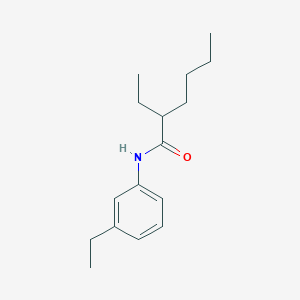![molecular formula C14H16N6O3S B457188 N-(4-METHYLPHENYL)-2-[3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B457188.png)
N-(4-METHYLPHENYL)-2-[3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-METHYLPHENYL)-2-[3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE: is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHYLPHENYL)-2-[3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the 4-nitro-1H-pyrazole ring. This can be achieved through the reaction of hydrazine with a suitable diketone under acidic conditions.
Acylation: The pyrazole ring is then acylated with 3-bromopropionyl chloride in the presence of a base such as triethylamine to form the 3-(4-nitro-1H-pyrazol-1-yl)propanoyl intermediate.
Thiosemicarbazide Formation: The intermediate is then reacted with 4-methylphenyl isothiocyanate to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) or halogenating agents like bromine.
Major Products
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of nitro or halogenated derivatives on the aromatic ring.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly as anti-inflammatory or anticancer agents.
Biological Probes: It can be used as a probe to study enzyme activities and protein interactions.
Industry
Dye and Pigment Production: The compound can be used as an intermediate in the synthesis of dyes and pigments.
Agriculture: It can be explored for use in the development of new agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-METHYLPHENYL)-2-[3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- N-(4-METHYLPHENYL)-2-[3-(4-AMINO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE
- N-(4-METHYLPHENYL)-2-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE
Uniqueness
N-(4-METHYLPHENYL)-2-[3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE is unique due to the presence of the nitro group on the pyrazole ring, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that may have different substituents on the pyrazole ring, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C14H16N6O3S |
|---|---|
Molecular Weight |
348.38g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-[3-(4-nitropyrazol-1-yl)propanoylamino]thiourea |
InChI |
InChI=1S/C14H16N6O3S/c1-10-2-4-11(5-3-10)16-14(24)18-17-13(21)6-7-19-9-12(8-15-19)20(22)23/h2-5,8-9H,6-7H2,1H3,(H,17,21)(H2,16,18,24) |
InChI Key |
CCVCCOYCXUKNIX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=S)NNC(=O)CCN2C=C(C=N2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NNC(=O)CCN2C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-tert-butyl-N'-[(3-methyl-2-thienyl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B457111.png)
![4-{2-[(6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazino}-4-oxo-2-butenoic acid](/img/structure/B457113.png)
![4-{2-[(4-Ethyl-5-methyl-3-thienyl)carbonyl]hydrazino}-4-oxo-2-butenoic acid](/img/structure/B457114.png)
![N-(4-{N-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]ethanehydrazonoyl}phenyl)methanesulfonamide](/img/structure/B457115.png)

![(2E)-4-[(5-ethyl-4-phenyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B457119.png)
![1-[2-(5-{4-nitrophenyl}-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl]-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B457120.png)
![N'-[cyclopropyl(phenyl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B457121.png)
![N-(3-cyano-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B457122.png)

![ethyl 2-{[3-(difluoromethoxy)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B457125.png)

![N-(3-{N-[(4,5-dimethyl-3-thienyl)carbonyl]ethanehydrazonoyl}phenyl)benzenesulfonamide](/img/structure/B457128.png)
